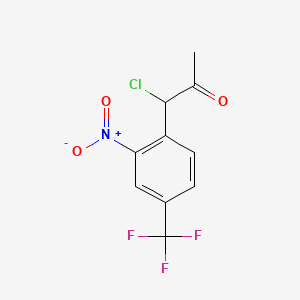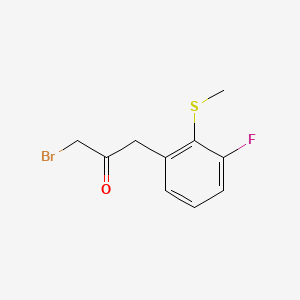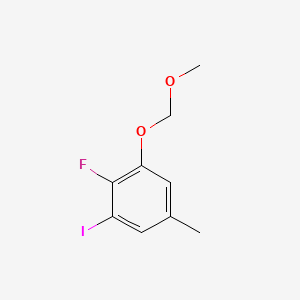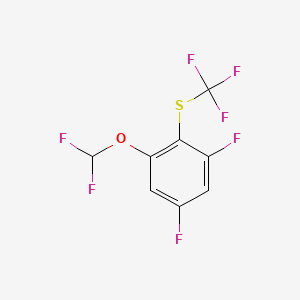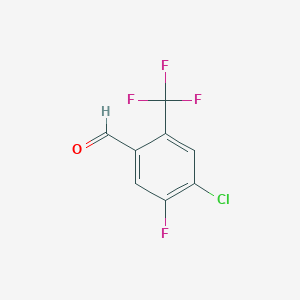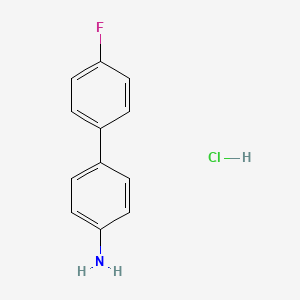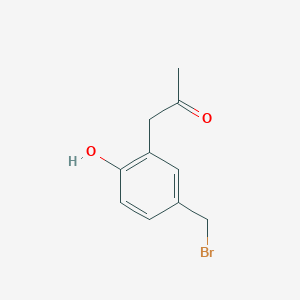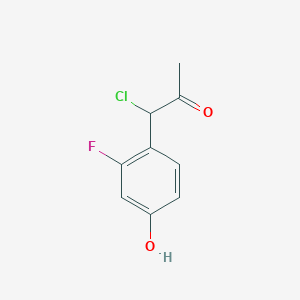
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the tert-butoxy and oxoethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to achieve the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5R)-Dibenzyl 2-(2-hydroxyethyl)-1,3-dioxolane-4,5-dicarboxylate
- (4R,5R)-Dibenzyl 2-(2-methoxyethyl)-1,3-dioxolane-4,5-dicarboxylate
- (4R,5R)-Dibenzyl 2-(2-ethoxyethyl)-1,3-dioxolane-4,5-dicarboxylate
Uniqueness
What sets (4R,5R)-Dibenzyl 2-(2-(tert-butoxy)-2-oxoethyl)-1,3-dioxolane-4,5-dicarboxylate apart from similar compounds is its specific functional groups, which confer unique reactivity and potential applications. The tert-butoxy group, in particular, provides steric hindrance and stability, making it valuable in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C25H28O8 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
dibenzyl (4R,5R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C25H28O8/c1-25(2,3)33-19(26)14-20-31-21(23(27)29-15-17-10-6-4-7-11-17)22(32-20)24(28)30-16-18-12-8-5-9-13-18/h4-13,20-22H,14-16H2,1-3H3/t21-,22-/m1/s1 |
InChI-Schlüssel |
DSLWULUAASFFBM-FGZHOGPDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC1O[C@H]([C@@H](O1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1OC(C(O1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


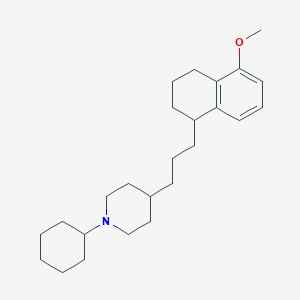
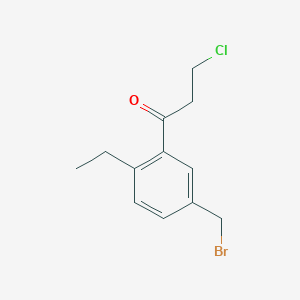


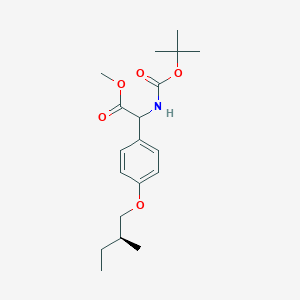
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
